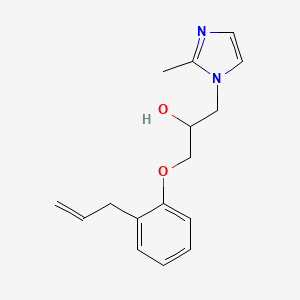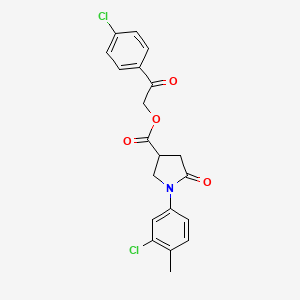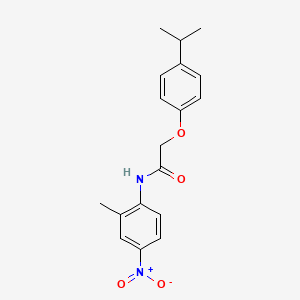![molecular formula C21H25NO2 B3981873 4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B3981873.png)
4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol
Übersicht
Beschreibung
4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol, also known as AY-9944, is a compound that has been widely used in scientific research for its ability to inhibit cholesterol biosynthesis. AY-9944 is a potent inhibitor of the enzyme 7-dehydrocholesterol reductase, which is involved in the conversion of 7-dehydrocholesterol to cholesterol.
Wirkmechanismus
4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol inhibits the enzyme 7-dehydrocholesterol reductase, which is involved in the conversion of 7-dehydrocholesterol to cholesterol. This leads to a decrease in cellular cholesterol levels and an accumulation of 7-dehydrocholesterol. The exact mechanism of how this compound inhibits the enzyme is not fully understood, but it is believed to involve the binding of the compound to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease cellular cholesterol levels, increase the levels of 7-dehydrocholesterol, and alter the composition of cellular membranes. This compound has also been shown to affect the activity of various enzymes involved in lipid metabolism and to alter the expression of genes involved in cholesterol biosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol has several advantages as a tool for studying cholesterol biosynthesis. It is a potent and specific inhibitor of 7-dehydrocholesterol reductase, which allows for precise control of cellular cholesterol levels. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, this compound has some limitations as well. It has been shown to have off-target effects on other enzymes involved in lipid metabolism, which can complicate the interpretation of experimental results. Additionally, this compound can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol. One area of interest is the role of cholesterol biosynthesis in cancer development and progression. This compound has been shown to inhibit the growth of certain cancer cell lines, and further research could lead to the development of new cancer therapies. Another area of interest is the development of new cholesterol-lowering drugs. This compound has been used as a model compound for the development of new inhibitors of 7-dehydrocholesterol reductase, and further research could lead to the development of more effective and specific cholesterol-lowering drugs. Finally, this compound could be used in combination with other compounds to study the complex interactions between cholesterol biosynthesis and other cellular processes.
Wissenschaftliche Forschungsanwendungen
4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol has been used extensively in scientific research to study the role of cholesterol biosynthesis in various biological processes. It has been shown to be an effective tool for studying the effects of cholesterol depletion on cellular functions such as membrane fluidity, protein trafficking, and signal transduction. This compound has also been used to investigate the role of cholesterol in embryonic development and to study the pathogenesis of cholesterol-related diseases such as Smith-Lemli-Opitz syndrome.
Eigenschaften
IUPAC Name |
4-[2-hydroxyethyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-18(2)22(16-17-23)15-9-14-21(24,19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,18,23-24H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIUQRCFDDPMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981804.png)
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3981812.png)


![N-{2-[(3-methylbenzyl)thio]ethyl}-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B3981822.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B3981826.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B3981865.png)


![3,5-dimethyl-1-[(phenylthio)acetyl]piperidine](/img/structure/B3981895.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3981902.png)